molecular formula C20H19FN2O3 B6270720 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol CAS No. 1241010-76-3

5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol

Cat. No. B6270720
CAS RN: 1241010-76-3
M. Wt: 354.4
InChI Key:
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Description

5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol (FMPP) is a synthetic compound that has been studied for its potential medicinal applications. FMPP is a substituted phenol with an aromatic ring and a wide range of functional groups. It has been used in a variety of scientific research applications due to its unique structure and properties.

Scientific Research Applications

5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol has been studied for its potential medicinal applications, particularly in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol has also been studied for its potential anti-inflammatory and anti-tumor activities, as well as its ability to inhibit the growth of bacteria and fungi. In addition, 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol has been used to study the structure-activity relationships of phenols and their derivatives.

Mechanism of Action

The exact mechanism of action of 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol may also interact with other proteins and enzymes, such as tyrosine kinases and signal transduction pathways, which may contribute to its anti-tumor and anti-inflammatory activities.
Biochemical and Physiological Effects
5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis. It has also been shown to inhibit the growth of bacteria and fungi, as well as reduce inflammation in animal models. In addition, 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol has been shown to have antioxidant and anti-mutagenic activities.

Advantages and Limitations for Lab Experiments

5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol is relatively easy to synthesize and has been demonstrated to be successful in producing 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol with high yields. It is also relatively inexpensive and has a wide range of potential applications. However, there are some limitations to using 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol in lab experiments, such as its potential toxic effects at high doses and the lack of information regarding its mechanism of action.

Future Directions

Future research should focus on further elucidating the mechanism of action of 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol and investigating its potential applications in cancer therapy. In addition, further studies should be conducted to investigate the potential toxic effects of 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol and its potential interactions with other proteins and enzymes. Furthermore, research should be conducted to investigate the potential of 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol as an anti-inflammatory, anti-tumor, and anti-microbial agent. Finally, research should be conducted to investigate the potential of 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol as an antioxidant and anti-mutagenic agent.

Synthesis Methods

5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol is synthesized through a multi-step process, beginning with the reaction of 3-fluoro-4-hydroxybenzaldehyde and pyridine-3-carboxylic acid to form the corresponding pyridin-3-yloxybenzaldehyde. This intermediate is then reacted with dimethylaminopropane to form the desired product, 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol. This synthesis method is relatively simple, cost-effective, and has been demonstrated to be successful in producing 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol with high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol' involves the reaction of 3-fluoro-4-(pyridin-3-yloxy)benzaldehyde with 5-(aminomethyl)-2-methoxyphenol in the presence of a reducing agent to form the intermediate 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxybenzaldehyde. This intermediate is then reacted with a suitable reducing agent to form the final product.", "Starting Materials": [ "3-fluoro-4-(pyridin-3-yloxy)benzaldehyde", "5-(aminomethyl)-2-methoxyphenol", "Reducing agent" ], "Reaction": [ "Step 1: 3-fluoro-4-(pyridin-3-yloxy)benzaldehyde is reacted with 5-(aminomethyl)-2-methoxyphenol in the presence of a reducing agent to form the intermediate 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxybenzaldehyde.", "Step 2: The intermediate 5-[({[3-fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxybenzaldehyde is then reacted with a suitable reducing agent to form the final product." ] }

CAS RN

1241010-76-3

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4

Purity

95

Origin of Product

United States

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